2-Isobutylquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpropyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10(2)9-12-8-7-11-5-3-4-6-13(11)14-12/h3-8,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQVGPWFQGGIPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052622 | |
| Record name | 2-Isobutylquinoline | |
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Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93-19-6 | |
| Record name | 2-Isobutylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Isobutylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 2-(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Isobutylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isobutylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-ISOBUTYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1865ZV931R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Research Landscape and Significance of 2 Isobutylquinoline
Historical Trajectories in Quinoline (B57606) Chemistry and Early Insights into Alkyl-Substituted Derivatives
The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.govnih.gov A significant milestone in its history was the laboratory synthesis of quinoline by Zdenko Hans Skraup in 1880, a method that involved heating aniline (B41778) and glycerol (B35011) with an oxidizing agent in the presence of sulfuric acid. numberanalytics.comnih.gov The Skraup synthesis was a pivotal development that opened the door for the systematic preparation of quinoline and its derivatives. nih.gov
Following this, several other named reactions for quinoline synthesis were established, including the Doebner-von Miller (1881), Friedländer (1882), and Conrad-Limpach (1887) syntheses. nih.goviipseries.org These methods provided routes to various substituted quinolines. For instance, the Doebner-von Miller reaction, an extension of the Skraup synthesis, utilized α,β-unsaturated aldehydes or ketones to produce 2- and 4-substituted quinolines. nih.gov The Friedländer synthesis, on the other hand, involved the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, yielding quinoline derivatives. nih.goviipseries.org
Early research into alkyl-substituted quinolines was driven by the desire to understand the structure-activity relationships of these compounds and to create novel molecules with specific properties. The development of synthetic methodologies that allowed for the introduction of alkyl groups at various positions on the quinoline ring was a crucial step in this exploration. These early synthetic efforts laid the groundwork for the later development of more sophisticated and efficient methods for producing a wide array of alkyl-substituted quinolines, including 2-isobutylquinoline.
Current Research Paradigms and Significance of this compound
In contemporary research, this compound continues to be a molecule of interest due to its distinct characteristics and applications. It is a pale yellow liquid known for its powerful and persistent leathery, woody, and earthy aroma. lookchem.comfraterworks.com This has led to its use as a fragrance ingredient in various products, including masculine colognes and chypre perfumes. specialchem.com Beyond its olfactory properties, this compound is recognized for its role in organic synthesis and medicinal chemistry. solubilityofthings.com
The structural arrangement of the isobutyl group at the 2-position of the quinoline nucleus imparts specific chemical properties that researchers continue to explore. solubilityofthings.com For instance, this compound is predominantly nonpolar and is more soluble in nonpolar organic solvents. solubilityofthings.com
Recent research has also highlighted the potential of quinoline derivatives in various fields. For example, some quinoline-based compounds are being investigated for their potential as insect repellents. solubilityofthings.com Furthermore, the fluorescence properties of certain quinolines make them candidates for applications in materials science, such as in the development of light-emitting materials. solubilityofthings.com The ongoing exploration of quinoline derivatives, including this compound and its related compounds like 2-isobutyl-quinoline-4-carboxylic acid, underscores the enduring importance of this heterocyclic scaffold in the advancement of chemical and pharmaceutical sciences. lookchem.com
Table 1: Key Historical Syntheses of Quinoline Derivatives
| Synthesis Method | Year | Reactants | Key Features |
|---|---|---|---|
| Skraup Synthesis | 1880 | Aniline, glycerol, oxidizing agent, sulfuric acid | One of the earliest and most fundamental methods for synthesizing unsubstituted quinoline. numberanalytics.comnih.gov |
| Doebner-von Miller Synthesis | 1881 | Aniline, α,β-unsaturated aldehyde or ketone | A variation of the Skraup method that allows for the synthesis of 2- and 4-substituted quinolines. nih.gov |
| Friedländer Synthesis | 1882 | 2-aminobenzaldehyde or 2-aminobenzophenone, compound with a reactive methylene (B1212753) group | A versatile method for producing a variety of substituted quinolines. nih.goviipseries.org |
| Conrad-Limpach Synthesis | 1887 | Aniline, β-ketoester | Leads to the formation of 4-hydroxyquinolines. nih.goviipseries.org |
Advanced Synthetic Methodologies for 2 Isobutylquinoline and Its Analogues
Strategic Approaches to Quinoline (B57606) Core Synthesis
The construction of the quinoline ring system has been a central theme in heterocyclic chemistry for over a century. Methodologies have progressed from harsh, classical reactions to more sophisticated and environmentally benign protocols.
Evolution of Classical Annulation Reactions (e.g., Skraup, Friedländer)
The Skraup synthesis, first described by Zdenko Hans Skraup in 1880, is a foundational method for producing quinolines. ijpsjournal.comiipseries.org It traditionally involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgresearchgate.net The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring. iipseries.org While historically significant, the Skraup synthesis often requires high temperatures and strong acids, limiting its applicability to sensitive substrates. researchgate.netmdpi.com
The Friedländer synthesis, developed by Paul Friedländer in 1882, offers an alternative route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. ijpsjournal.comiipseries.orgtubitak.gov.tr This method is generally more versatile than the Skraup synthesis, allowing for the preparation of a wider range of substituted quinolines under milder conditions, often catalyzed by acids or bases. tubitak.gov.trresearchgate.net Over the years, modifications to these classical methods have been introduced to improve yields and expand their scope. mdpi.com For instance, the Doebner-Miller synthesis is a variation of the Skraup reaction that allows for the synthesis of 2-substituted quinolines. ijfans.org
Contemporary Catalytic and Metal-Free Synthetic Innovations
In recent decades, a major focus in quinoline synthesis has been the development of more sustainable and efficient catalytic methods. These modern approaches often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical techniques. ijfans.orgnumberanalytics.com
Formic acid has gained prominence as a green and effective catalyst for quinoline synthesis. ijpsjournal.com It can act as both a catalyst and a hydrogen source in transfer hydrogenation reactions, facilitating the reductive cyclization of various starting materials. fudan.edu.cnthieme-connect.com For example, gold nanoparticles supported on rutile titania have been shown to be efficient catalysts for the transfer hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines using formic acid as the hydrogen donor. fudan.edu.cn This approach is notable for its mild conditions and high chemoselectivity. fudan.edu.cn Furthermore, cobalt-based catalysts have been successfully employed for the transfer hydrogenation of quinolines using formic acid, representing a significant advancement in the use of non-noble metals for this transformation. researchgate.net Research has also demonstrated the use of formic acid in direct quinoline synthesis from anilines and carbonyl compounds, aligning with the principles of green chemistry due to its biodegradability and renewable nature. ijpsjournal.com
The application of ultrasound irradiation has emerged as a powerful tool to accelerate organic reactions, including the synthesis of quinolines. Ultrasound-assisted synthesis often leads to significantly reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. sciensage.inforsc.org For instance, a one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water, catalyzed by SnCl2·2H2O under ultrasound irradiation, provides a rapid and efficient route to 2-substituted quinolines. nih.gov This method highlights the benefits of sonochemistry in promoting efficient and environmentally friendly chemical transformations. sciensage.infonih.gov Another study demonstrated the synthesis of piperidinyl-quinoline acylhydrazones, where ultrasound-assisted conjugation of the starting materials resulted in excellent yields in a matter of minutes. mdpi.com
Nanocatalysts have revolutionized the field of organic synthesis by offering high surface area, enhanced reactivity, and improved recyclability. acs.org In the context of quinoline synthesis, various nanocatalysts have been developed to promote classical reactions like the Friedländer synthesis under greener conditions. For example, nano-crystalline sulfated zirconia has been utilized as a heterogeneous solid acid catalyst for the Friedländer condensation, enabling the reaction to proceed under mild temperatures with short reaction times and easy catalyst recovery. researchgate.net Similarly, Fe3O4 nanoparticles have been employed in a four-component reaction to synthesize hexahydroquinoline derivatives under ultrasonic irradiation. nih.gov The use of nanocatalysts not only improves the efficiency and sustainability of quinoline synthesis but also allows for the development of novel multi-component reactions, providing access to complex quinoline scaffolds in a single step. acs.orgnih.gov
Ultrasound-Assisted Protocols for Enhanced Efficiency
Regioselective and Stereoselective Functionalization of the Quinoline Nucleus
Beyond the synthesis of the core quinoline structure, the ability to selectively introduce functional groups at specific positions is paramount for developing new drug candidates and materials. mdpi.comrsc.org
The direct C-H functionalization of the quinoline ring using transition metal catalysis has become a powerful strategy for achieving regioselectivity. mdpi.comnih.gov By carefully choosing the catalyst, directing group, and reaction conditions, it is possible to functionalize nearly all positions of the quinoline ring. mdpi.com For instance, rhodium(III) catalysts have been used for the regioselective alkylation of the C8-position of 8-methylquinolines. rsc.org Palladium-catalyzed reactions have been extensively studied for C2-functionalization, including arylation, heteroarylation, and amination of quinoline N-oxides. mdpi.com
Synthesis of Diversely Substituted 2-Isobutylquinoline Derivatives
The synthesis of this compound analogues bearing additional functional groups on the quinoline core is crucial for developing new materials and therapeutic agents. These substitutions can be achieved either by using substituted starting materials in the primary quinoline synthesis or by post-synthesis modification of the this compound scaffold.
Using the Combes synthesis , substituted anilines can be reacted with an appropriate β-diketone to introduce substituents onto the benzene (B151609) portion of the quinoline ring. A study on a modified Combes pathway highlighted how substituents on the aniline ring influence the rate of quinoline formation. wikipedia.org
Similarly, the Friedländer synthesis can employ substituted 2-aminobenzaldehydes to generate derivatives with functional groups on the carbocyclic ring. researchgate.net Furthermore, modern catalytic methods, such as the nickel-catalyzed dehydrogenative coupling, demonstrate a wide tolerance for various functional groups on the starting α-2-aminoaryl alcohols, allowing for the synthesis of a broad range of polysubstituted quinolines. organic-chemistry.org
Post-synthesis functionalization is another common strategy. For instance, starting with a precursor like 2-chloro-3-nitroquinoline, nucleophilic substitution reactions can be performed. The synthesis of N-isobutyl-3-nitroquinolin-4-amine was achieved by reacting 4-chloro-3-nitroquinoline (B17048) with isobutylamine. nih.gov While this example places the isobutyl group at a different position, the principle of nucleophilic substitution is applicable for modifying quinoline rings. A multi-step synthesis starting from 2,4-dihydroxyquinoline can yield 2-chloro-N-isobutyl-3-nitroquinolin-4-amine, which serves as a precursor for further derivatization into complex heterocyclic systems like imidazo[4,5-c]quinolines.
| Derivative | Synthetic Approach | Starting Materials/Precursors | Reference |
| Substituted 2-Isobutylquinolines | Modified Combes Synthesis | Substituted anilines, isobutyl-β-diketone | wikipedia.org |
| 2-chloro-N-isobutyl-3-nitroquinolin-4-amine | Multi-step synthesis (Nitration, Chlorination, Amination) | 2,4-Dihydroxyquinoline, HNO₃, POCl₃, Isobutylamine | |
| N-isobutyl-3-nitroquinolin-4-amine | Nucleophilic Substitution | 4-Chloro-3-nitroquinoline, Isobutylamine | nih.gov |
| 2-butyl-1-isobutyl-1H-imidazo[4,5-c]quinoline | Reductive Cyclization | N⁴-isobutylquinoline-3,4-diamine | nih.gov |
Elucidation of Reaction Mechanisms and Kinetics in this compound Formation
Understanding the reaction mechanisms and kinetics is vital for optimizing synthetic routes to this compound. The mechanisms of classical quinoline syntheses have been studied in detail.
In the Combes synthesis , the mechanism begins with the protonation of a carbonyl group on the β-diketone, followed by nucleophilic attack from the aniline. wikipedia.org A subsequent dehydration forms a Schiff base intermediate, which tautomerizes to an enamine. The rate-determining step is the acid-catalyzed intramolecular cyclization (annulation) of the enamine, followed by another dehydration step to yield the aromatic quinoline ring. wikipedia.org
The Friedländer synthesis mechanism is dependent on the reaction conditions. Under basic or acidic catalysis, the reaction is believed to proceed through a slow intermolecular aldol (B89426) condensation between the 2-aminoaryl ketone and the second carbonyl compound. cdnsciencepub.comresearchgate.net This is followed by a rapid intramolecular cyclization and dehydration to form the quinoline product. cdnsciencepub.com It has been shown that potential intermediates like Schiff bases or chalcone-like enones react under the synthesis conditions, but the primary pathway is considered to be the aldol condensation-cyclization sequence. cdnsciencepub.com
Kinetic studies on quinoline synthesis often focus on the hydrodenitrogenation (HDN) process, which is the removal of nitrogen from quinoline compounds. researchgate.netacs.org While not directly about synthesis, these studies employ kinetic models like the Langmuir-Hinshelwood equations to describe the competitive adsorption of reactants and intermediates on catalyst surfaces. researchgate.netacs.org This approach is also relevant for understanding the kinetics of heterogeneous catalytic syntheses of quinolines, where reactants compete for active sites on the catalyst. For instance, in the modified Combes synthesis, it was observed that steric effects of substituents play a more significant role in the rate-determining annulation step than in the initial nucleophilic addition. wikipedia.org
Key Mechanistic Steps in Quinoline Synthesis:
| Synthesis | Step 1 | Step 2 | Step 3 (Rate-Determining) | Final Step |
| Combes | Aniline attacks protonated β-diketone | Dehydration to form Schiff Base | Acid-catalyzed intramolecular cyclization of tautomerized enamine | Dehydration to form quinoline wikipedia.org |
| Friedländer | Intermolecular aldol condensation | Rapid intramolecular cyclization | Slow aldol condensation | Dehydration to form quinoline cdnsciencepub.com |
Pharmacological Potential and Biological Activities of 2 Isobutylquinoline Derivatives
The Quinoline (B57606) Motif as a Privileged Scaffold in Medicinal Chemistry
The quinoline framework, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold". cymitquimica.com This term reflects the ability of the quinoline nucleus to serve as a versatile template for the design of ligands that can interact with a diverse range of biological targets, leading to a broad spectrum of physiological effects. solubilityofthings.comontosight.ai The structural rigidity and aromatic nature of the quinoline ring allow for specific spatial arrangements of substituents, which can be tailored to optimize interactions with enzymes and receptors. The versatility of the quinoline scaffold is further enhanced by the numerous positions on the ring system that can be chemically modified, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. lookchem.com This has led to the development of a vast library of quinoline derivatives with applications in various therapeutic areas.
Spectrum of Bioactivities Exhibited by 2-Isobutylquinoline Analogues
Derivatives of this compound have demonstrated a wide range of biological activities, underscoring their potential in drug discovery and development. These activities are often influenced by the nature and position of other substituents on the quinoline ring.
Antimicrobial and Antifungal Efficacy
Quinoline derivatives are well-known for their antimicrobial properties. ontosight.aiontosight.ai Several studies have highlighted the potential of this compound analogues as antibacterial and antifungal agents. nih.gov For instance, a series of novel quinoline derivatives were synthesized and showed excellent minimum inhibitory concentration (MIC) values against various bacterial strains. nih.gov The antifungal activity of some quinoline derivatives has also been demonstrated against fungal strains such as Aspergillus niger and Candida albicans. nih.govresearchgate.net Some lysosomotropic detergents, which include weakly cationic heterocyclic moieties like quinoline, have shown broad-spectrum antifungal activity in vitro. google.com The mechanism of antifungal action can involve the disruption of the fungal cell wall or the inhibition of essential enzymes like peptide deformylase. nih.gov
Table 1: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound/Derivative | Target Organism(s) | Activity/Finding |
|---|---|---|
| Hydrazone derivatives (8a-h) | S. aureus, S. faecalis, E. coli, K. pneumoniae | Good antibacterial activity with zones of inhibition reported. researchgate.net |
| Azetidinone derivatives (9a-h) | S. aureus, S. faecalis | Excellent activity against gram-positive strains. researchgate.net |
| Quinolone derivatives (5e, 5f, 5i, 6e, 6k) | A. niger | Mild antifungal activity observed. |
| Quinoline derivative 6 | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli, A. flavus, A. niger, F. oxysporum, C. albicans | Potent antibacterial (MIC 3.12 µg/mL) and antifungal activity. nih.gov |
Antiviral and Anti-HIV Modulatory Effects
The antiviral potential of quinoline derivatives is another significant area of research. nih.gov Studies have shown that certain alkylated quinoline 2,4-diols exhibit potent anti-HIV activity. nih.gov For example, a synthesized derivative demonstrated a higher therapeutic index than the established anti-HIV drug AZT. nih.gov The mechanism of action for some of these compounds involves the inhibition of viral replication processes. nih.gov Isoquinoline-based compounds have also been investigated as CXCR4 antagonists, which play a role in HIV entry into host cells, with some analogues showing excellent anti-HIV activity in the low nanomolar range. nih.gov Furthermore, isoquinolone derivatives have been identified as inhibitors of influenza virus polymerase activity. nih.gov
Table 2: Anti-HIV Activity of Selected Quinoline Derivatives
| Compound/Derivative | Target/Assay | IC50/Activity |
|---|---|---|
| Buchapine (1) | HIV-1(NL4.3) in CEM-GFP cells | IC50 = 2.99 µM nih.gov |
| Compound 2 (quinoline 2,4-diol derivative) | HIV-1(NL4.3) in CEM-GFP cells | IC50 = 3.80 µM nih.gov |
| Compound 6 (alkylated quinoline 2,4-diol) | HIV-1(NL4.3) in CEM-GFP cells | IC50 = 2.35 µM nih.gov |
| Compound 24c (isoquinoline-based CXCR4 antagonist) | Anti-HIV activity | Low nanomolar activity nih.gov |
Anti-inflammatory and Analgesic Mechanisms
Certain quinoline derivatives have been investigated for their anti-inflammatory properties. ontosight.aigoogle.com.pg These compounds can be effective in models of skin inflammation. google.comgoogle.com.pg The mechanism of action for some quinoline-based anti-inflammatory agents is thought to involve their accumulation in acidic vacuoles, such as lysosomes, which can modulate inflammatory pathways. google.com Additionally, some perfume compositions containing heterocyclic compounds have been noted for their analgesic and anti-inflammatory effects. google.com
Anticancer and Antitumor Modalities
The quinoline scaffold is present in numerous compounds with anticancer and antitumor properties. ontosight.aiontosight.ai Derivatives of this compound have been shown to possess significant anticancer activity against various cancer cell lines. nih.gov The mechanisms underlying these effects can include the disruption of cellular signaling pathways and direct cytotoxic effects on tumor cells. For instance, certain imidazoquinoline-based azetidinones have exhibited good anticancer activity. researchgate.net Molecular docking studies have suggested that some of these compounds may act as inhibitors of β-tubulin, thereby disrupting microtubule structure and function. researchgate.net Another study reported a series of quinoline derivatives as novel tubulin inhibitors targeting the colchicine (B1669291) binding site, with one compound significantly inducing cell cycle arrest and apoptosis in breast cancer cells. rsc.org Furthermore, the compound MS-209, a novel quinoline, has been shown to reverse multidrug resistance in solid tumor cell lines. nih.gov
Table 3: Anticancer Activity of Selected this compound Derivatives
| Derivative | Cancer Cell Line(s) | IC50/Activity |
|---|---|---|
| 2-Chloro-N-isobutyl-3-nitroquinolin-4-amine | Various cancer cell lines | Inhibits proliferation |
| Imidazoquinoline-based azetidinones (9a, 9b) | Not specified | Good anticancer activity, potential β-tubulin inhibitors researchgate.net |
| Quinoline derivative 4c | MDA-MB-231 (Breast Cancer) | IC50 for tubulin polymerization = 17 ± 0.3 μM rsc.org |
Anti-Leishmania and Antimalarial Properties
The quinoline core is a well-established pharmacophore in the development of antimalarial drugs. google.com The accumulation of quinoline analogs in the acidic digestive vacuoles of malaria plasmodia is a key aspect of their mechanism of action. google.com In the context of leishmaniasis, 2-substituted quinolines have been identified as active agents against various Leishmania species. nih.gov The activity of these compounds has been demonstrated in vitro against promastigotes of Leishmania braziliensis, L. amazonensis, and L. donovani. nih.gov Some imidazoquinoline-based TLR7/8 agonists have also shown anti-Leishmania activity by inducing the production of reactive oxygen species and inflammatory cytokines that kill the parasites. nih.gov Furthermore, Brazilian green propolis, which contains isobutylquinoline, has shown activity against different species of Leishmania. nih.govbioline.org.brscielo.br
Table 4: Anti-Leishmania Activity of Selected Quinoline Derivatives
| Compound/Derivative | Leishmania Species | Activity/IC50 |
|---|---|---|
| 2-Substituted quinolines (5-8) | L. braziliensis, L. amazonensis, L. donovani | IC90 in the range of 25–100 μg/mL nih.gov |
| Imidazoquinoline-based TLR7/8 agonist (Compound 3) | L. amazonensis intracellular amastigotes | IC50 = 5.93 µM nih.gov |
| Ethanol (B145695) extract of Bulgarian Propolis (Et-Blg) | L. major, L. amazonensis, L. chagasi, L. braziliensis | IC50 values ranging from 7.2 to 142.2 µg/ml bioline.org.br |
| Ethanol extract of Brazilian Propolis (Et-Bra) | L. amazonensis | IC50 = 229.3 µg/ml bioline.org.br |
Target-Specific Biochemical Interactions
The pharmacological interest in this compound and its derivatives is largely driven by their specific interactions with key biochemical targets, including enzymes and receptors that are crucial in various disease pathways.
A significant area of research for quinoline derivatives has been their role as enzyme inhibitors, particularly against N-myristoyltransferase (NMT). NMT is an enzyme that attaches myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of substrate proteins. This process, known as myristoylation, is vital for the survival of various pathogens, including the parasites responsible for malaria and leishmaniasis, making NMT a promising drug target. nih.govnih.gov
Structure-guided optimization studies have focused on developing quinoline-based compounds as potent inhibitors of NMT from parasites like Plasmodium falciparum (PfNMT), Plasmodium vivax (PvNMT), and Leishmania donovani. nih.govnih.gov In one line of research, a 6-benzyloxy derivative was found to be eight times more active than its methoxy (B1213986) counterpart, likely due to favorable π-π stacking interactions with phenylalanine and tyrosine residues in the enzyme's active site. nih.gov Further modifications, such as replacing an ester group with various amides, were explored to enhance potency and pharmacokinetic properties. nih.gov For instance, an N-morpholine derivative not only showed improved potency but also had a significantly reduced calculated log P (clog P), suggesting better solubility. nih.gov
Research has led to the development of highly potent and selective NMT inhibitors. acs.org For example, the hybridization of two different series of Trypanosoma brucei NMT (TbNMT) inhibitors led to a novel class of compounds with over 1000-fold selectivity for the parasite's enzyme over human NMT (HsNMT). acs.org
Table 1: Inhibitory Activity of Selected Quinoline Derivatives against N-Myristoyltransferase (NMT)
| Compound | Modification | Target Enzyme | Inhibitory Activity (Ki or IC50) | Selectivity vs. Human NMT |
| Ethyl Amide 13 | N-ethylamide substituent | PvNMT | Ki = 0.34 µM | 3-fold vs. HsNMT1 |
| PfNMT | Ki = 0.96 µM | 30-fold vs. HsNMT2 | ||
| N-Morpholine Derivative 19 | N-morpholine substituent | LmNMT | Improved potency, reduced clog P | Not specified |
| Hybrid Compound 60 | Pseudotropine-derived | TbNMT | Not specified | >500-fold vs. HsNMT |
Data sourced from multiple structure-guided design studies. nih.govacs.org
Derivatives of this compound, specifically those belonging to the imidazo[4,5-c]quinoline family, have been identified as modulators of the innate immune system through their interaction with Toll-like receptors (TLRs). nih.gov TLRs are crucial for recognizing pathogen-associated molecular patterns and initiating an immune response. nih.gov
Imidazoquinolines such as Imiquimod (B1671794) are known TLR7 agonists, and similar activity has been demonstrated for newly synthesized analogues. nih.gov For example, 2-butyl-1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine (a structural analogue) was shown to be a potent TLR7 agonist with modest TLR8 activity. nih.gov Docking studies confirmed that these compounds occupy the same binding pocket on TLR7 and TLR8 as known agonists like imiquimod and resiquimod. nih.gov
Activation of TLR7 by these compounds in macrophages, key cells of the innate immune system, leads to the production of reactive oxygen species (ROS), nitric oxide (NO), and inflammatory cytokines. These molecules are effector mechanisms that can lead to the killing of intracellular pathogens like Leishmania amazonensis. nih.gov This demonstrates a clear mechanism where receptor modulation by these quinoline derivatives translates into a specific and potent immune response. nih.gov Some quinoline derivatives have also been investigated for their potential to modulate immune responses in the context of autoimmune diseases. google.comgoogle.com.pg
Enzyme Inhibition Profiles (e.g., N-Myristoyltransferase)
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
The biological activity of this compound derivatives is highly dependent on their chemical structure. SAR and SPR analyses are crucial for understanding how specific functional groups and their positions influence efficacy and selectivity, guiding the design of more effective compounds.
The isobutyl group itself, along with its specific placement on the quinoline scaffold, plays a critical role in determining the molecule's interaction with biological targets. In the context of NMT inhibition, the presence of a 6-isobutyl group on the quinoline ring was found to be a key determinant of selectivity. acs.org This specific substitution was sufficient to induce a conformational change in the enzyme's structure that is believed to be responsible for the high selectivity for the parasite enzyme (Trypanosoma brucei NMT) over the human orthologs. acs.org
In a series of 5-alkylindazoles, which were investigated as quinoline surrogates, an isobutyl group again resulted in good potency and selectivity, reinforcing the importance of this particular substituent. acs.org While detailed studies on the specific stereochemistry of the isobutyl group are not extensively reported in this context, it is a general principle in medicinal chemistry that the three-dimensional arrangement of a molecule can significantly impact its binding affinity to a target. google.com Different stereoisomers of a compound can exhibit varied biological activities, with some potentially acting as competitive inhibitors. google.com
The rational design of this compound derivatives aims to optimize their pharmacological profiles by enhancing potency, selectivity, and pharmacokinetic properties. Several design principles have emerged from research into NMT inhibitors and immune modulators:
Core Scaffold Modification: Replacing the quinoline core with a bioisostere like an indazole can maintain the necessary interactions (e.g., hydrogen bonding) while potentially improving other properties. acs.org
Lipophilicity and Solubility Management: The lipophilicity of a compound affects its solubility and membrane permeability. In one study, replacing a flexible ethyl ester group with a polar N-morpholine amide derivative led to a compound with improved potency and a significantly reduced clog P, indicating better solubility. nih.gov
Enhancing Potency through Specific Interactions: Appending a basic moiety, such as a piperidine (B6355638) "tail," to the core structure can lead to a marked increase in potency. This is often achieved by designing the molecule to form additional interactions with the target, such as with the C-terminal carboxylic acid of an enzyme. acs.org
Improving Selectivity: As noted, the strategic placement of substituents like the 6-isobutyl group can induce conformational changes in the target enzyme that are not favored by the human counterpart, leading to high selectivity. acs.org
Amide vs. Ester Bioisosterism: Replacing metabolically labile ester groups with more stable amide functionalities is a common strategy. An ethyl amide derivative was shown to have a similar inhibitory profile to its ester precursor, confirming the viability of this switch. nih.gov
Influence of Isobutyl Group Stereochemistry and Position on Bioactivity
In vitro and In vivo Efficacy Screening of this compound Compounds
The therapeutic potential of this compound derivatives is ultimately determined by their efficacy in both laboratory-based assays (in vitro) and in living organisms (in vivo).
In vitro screening has been crucial for establishing the mechanism of action and potency of these compounds. For example, imidazoquinoline-based TLR7/8 agonists were tested against Leishmania amazonensis-infected mouse peritoneal macrophages. nih.gov These assays determined the 50% inhibitory concentration (IC₅₀) against the intracellular parasites and the 50% cytotoxic concentration (CC₅₀) against the host macrophages, allowing for the calculation of a selectivity index (SI). nih.gov
Table 2: In Vitro Anti-Leishmanial Activity of TLR7-Agonist Imidazoquinolines
| Compound | Description | IC₅₀ (L. amazonensis amastigotes) | CC₅₀ (Murine Macrophages) | Selectivity Index (SI) |
| Compound 2 | BBIQ | 11.26 µM | 11.25 µM | ~1.0 |
| Compound 3 | 2-butyl-1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine | 5.93 µM | 16.67 µM | 2.8 |
| Miltefosine | Reference Drug | 4.05 µM | > 200 µM | > 49.4 |
Data from a study on TLR7/8 agonists against Leishmania amazonensis. nih.gov
Successful in vitro results have paved the way for in vivo efficacy studies in animal models of disease.
African Trypanosomiasis: A highly optimized NMT inhibitor, developed from a quinoline-based scaffold, was tested in a mouse model of stage 2 African sleeping sickness (which involves the central nervous system). The compound was capable of crossing the blood-brain barrier and achieving full cures. acs.org
Visceral Leishmaniasis (VL): An NMT inhibitor (DDD100097) with potent enzyme activity was administered orally in a mouse model of VL. This treatment resulted in a 52% reduction in parasite burden, providing pharmacological validation of NMT as a drug target in Leishmania. nih.gov
Autoimmune Disease: In a mouse model for multiple sclerosis, known as experimental autoimmune encephalomyelitis (EAE), orally administered amine compounds were assessed for their ability to affect the course of the disease, demonstrating the in vivo exploration of their immunomodulatory potential. google.comgoogle.com.pg
These screenings confirm that derivatives based on the this compound scaffold can be optimized to produce potent compounds with significant efficacy in preclinical models of infectious and inflammatory diseases.
Specialized Research Applications of 2 Isobutylquinoline
Contributions to Fragrance Chemistry and Olfactory Research
2-Isobutylquinoline is a significant synthetic aromatic compound utilized in fragrance formulations. Its distinct scent profile and chemical properties have led to its application in various areas of olfactory science, from characterizing scent nuances to understanding the mechanics of fragrance performance.
This compound, identified by its CAS Number 93-19-6, possesses a complex and powerful aroma that is highly valued in perfumery. Research and industry data characterize its scent as multifaceted. The primary olfactory notes are intensely leathery and woody. rsc.orggivaudan.com These are complemented by significant earthy and root-like undertones, reminiscent of vetiver and oakmoss. fraterworks.com
A unique aspect of this compound's profile is a weedy-green softness, which distinguishes it from other, often harsher, quinoline (B57606) isomers. fraterworks.com This combination of notes makes it a key ingredient for creating classic chypre and fougère type fragrances, as well as modern masculine colognes where a vibrant, intense leather character is desired. givaudan.comfraterworks.com It is noted for being powerful, and its character can be used to support notes of moss, roots, and patchouli, or used in larger amounts to create a novel scent profile. fraterworks.com
Interactive Table: Olfactory Profile of this compound
| Descriptor | Description | Source(s) |
|---|---|---|
| Primary Family | Leathery, Moss | givaudan.com |
| Primary Notes | Leathery, Woody, Powerful | rsc.orggivaudan.com |
| Sub-notes | Earthy, Rooty (reminiscent of vetiver & oakmoss) | fraterworks.com |
| Nuances | Weedy-green softness, Nutty facets | fraterworks.com |
| Overall Impression | A soft but persistent weedy and leathery chemical. | fraterworks.com |
The longevity of a fragrance is a critical performance metric, determined by the volatility and fixation of its components. This compound is recognized for its extremely persistent nature, contributing significantly to the dry-down phase of a fragrance. fraterworks.com On a standard perfumer's smelling strip, its scent is detectable for over 180 hours, indicating a very low volatility. fraterworks.com
The safety of fragrance ingredients is evaluated through a comprehensive battery of toxicological assessments. A 2025 safety assessment by the Research Institute for Fragrance Materials (RIFM) evaluated this compound across several endpoints. researchgate.net
The research concluded that this compound is not genotoxic. researchgate.net For endpoints such as repeated dose toxicity and reproductive toxicity, the exposure levels from its use in fragrances are below the established Threshold of Toxicological Concern (TTC) for a Cramer Class III material. researchgate.net
Regarding dermal and inhalation effects, the assessment specifically addressed skin sensitization and local respiratory toxicity. Using data from a read-across analog, quinoline (CAS # 91-22-5), it was determined that this compound poses no safety concerns for skin sensitization at current usage levels. researchgate.net The potential for photoirritation and photoallergenicity was also evaluated; based on ultraviolet/visible (UV/Vis) spectra and supporting data, this compound is considered neither photoirritating nor photoallergenic. researchgate.netresearchgate.net Furthermore, the risk to the local respiratory tract was found to be acceptable as the exposure is below the relevant TTC. researchgate.net
Interactive Table: Summary of Toxicological Assessment Findings for this compound
| Toxicological Endpoint | Result/Finding | Source(s) |
|---|---|---|
| Genotoxicity | Not genotoxic | researchgate.net |
| Skin Sensitization | No safety concerns under current declared levels of use | researchgate.net |
| Photoirritation | Not photoirritating | researchgate.net |
| Photoallergenicity | Not photoallergenic | researchgate.net |
| Repeated Dose Toxicity | Exposure is below the Threshold of Toxicological Concern (TTC) | researchgate.net |
| Reproductive Toxicity | Exposure is below the Threshold of Toxicological Concern (TTC) | researchgate.net |
| Local Respiratory Toxicity | Exposure is below the Threshold of Toxicological Concern (TTC) | researchgate.net |
Mechanistic Understanding of Fragrance Longevity and Release
Investigations in Pest Control and Insect Repellent Formulations
Research has identified this compound as having potential applications in pest management. It has been specifically identified as an insect repellent, making it a candidate for investigation in the development of pest control agents. solubilityofthings.com While extensive efficacy studies comparable to common repellents like DEET are not widely published, the identification of its repellent properties suggests a role in chemical ecology. The mechanism of action for quinoline-based repellents is generally believed to involve the disruption of olfactory receptors in insects, effectively masking the chemical cues they use to locate hosts. The specific interactions between this compound and insect receptors remain a subject for more detailed research.
Explorations in Advanced Materials Science (e.g., Photophysical Properties)
The quinoline nucleus is a well-known chromophore, and its derivatives are often studied for their photophysical properties. Research into substituted quinolines shows that the absorption and emission spectra can be tailored by the nature and position of substituents on the quinoline ring. scielo.br
This compound has been noted to possess fluorescence characteristics, making it a candidate for research into light-emitting materials and molecular probes. solubilityofthings.com Studies on similarly structured quinoline derivatives demonstrate that these compounds typically exhibit absorption bands in the ultraviolet (UV) range, often assigned to π-π* and n-π* electronic transitions. scielo.br Upon irradiation, they can emit light, typically in the blue to green region of the visible spectrum. acs.org The specific photophysical properties of this compound, such as its quantum yield and Stokes shift in various solvents, are areas for ongoing scientific exploration. This fluorescence suggests potential applications in fields such as organic light-emitting diodes (OLEDs) or as sensors where changes in the environment could be detected by shifts in light emission. solubilityofthings.comnih.gov
Advanced Analytical Strategies for 2 Isobutylquinoline
Spectroscopic Methodologies for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to characterize 2-Isobutylquinoline.
In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling constants (J) of the protons provide information about their chemical environment and neighboring protons. For instance, in a study of quinoline (B57606) derivatives, the aromatic protons of a similar compound, 3-(4-iodobenzyl)-2-phenylquinoline, appeared in the range of δ 6.69-8.14 ppm, while the methylene (B1212753) protons were observed as a singlet at δ 4.04 ppm. rsc.org
¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are unique and contribute to its definitive identification. For example, the ¹³C NMR spectrum of 3-(4-iodobenzyl)-2-phenylquinoline showed signals for the quinoline and phenyl rings, as well as the methylene and other aliphatic carbons. rsc.org
Table 1: Representative NMR Data for a Quinoline Derivative
| Nucleus | Chemical Shift (ppm) |
|---|---|
| ¹H | 6.69-8.14 (aromatic), 4.04 (methylene) |
Note: Data is for 3-(4-iodobenzyl)-2-phenylquinoline as a representative example. rsc.org
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. It also provides valuable information about the compound's structure through analysis of its fragmentation patterns. nist.gov
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (185.26 g/mol ). nih.gov The fragmentation pattern is characteristic of the molecule's structure. For this compound, prominent peaks are often observed at m/z 143, 144, and 170. nih.gov The peak at m/z 143 is frequently the most intense (base peak). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental formula with high accuracy. rsc.org
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 185.26 g/mol | nih.gov |
| Top Peak (m/z) | 143 | nih.gov |
| Second Highest Peak (m/z) | 144 | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds.
For quinoline derivatives, characteristic IR absorption bands include those for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the quinoline ring, and various bending vibrations. rsc.org For example, a study on a series of substituted quinolines reported IR (KBr) peaks in the ranges of 3029-3053 cm⁻¹ (aromatic C-H stretch), 2828-2922 cm⁻¹ (aliphatic C-H stretch), and 1409-1624 cm⁻¹ (C=C and C=N ring stretching). rsc.org
Table 3: Typical Infrared Absorption Ranges for Quinoline Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
Note: These are general ranges and specific values can vary.
Chromatographic Separation Techniques for Complex Mixtures
Chromatographic methods are essential for separating this compound from complex matrices, such as essential oils or synthetic reaction mixtures, prior to its identification and quantification.
Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GCxGC)
Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. madison-proceedings.com In GC, the sample is vaporized and separated based on the components' differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. madison-proceedings.com The retention time, the time it takes for a compound to elute from the column, is a characteristic property used for its identification. madison-proceedings.com For this compound, Kovats retention indices are available for both standard non-polar (e.g., 1501, 1515) and polar (e.g., 2048, 2077) columns. nih.gov
Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional GC. jeol.com It employs two columns with different stationary phases, providing a much higher peak capacity and allowing for the separation of co-eluting compounds in complex mixtures. jeol.comresearchgate.net This technique is particularly valuable for the detailed analysis of complex samples containing numerous structurally similar compounds. leco.com
Liquid Chromatography (LC) with High-Resolution Mass Spectrometry
Liquid chromatography (LC), particularly when coupled with high-resolution mass spectrometry (LC-HRMS), is a powerful technique for the analysis of a wide range of compounds, including quinoline alkaloids. analytice.comfmach.itnih.gov LC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. researchgate.net This technique is suitable for less volatile or thermally labile compounds that are not amenable to GC analysis.
The coupling of LC with HRMS provides both separation and highly accurate mass information, enabling the confident identification and quantification of this compound and related compounds in complex matrices. researchgate.netnih.gov This combination is particularly useful in metabolomics and the analysis of natural products. nih.govresearchgate.net
Integrated Compound Identification and Quantification Approaches
The precise analysis of this compound, particularly within complex matrices such as fragrance compositions or environmental samples, necessitates advanced analytical strategies that couple separation with detection. These integrated, or hyphenated, techniques provide a powerful solution for both the definitive identification and accurate quantification of the target compound in a single analytical run. slideshare.netiipseries.org By combining the separation power of chromatography with the specificity of spectrometry, these methods offer enhanced sensitivity, selectivity, and efficiency. slideshare.netchromatographytoday.com
The core principle of hyphenated techniques involves linking a separation method, like gas chromatography (GC) or liquid chromatography (LC), directly to a spectroscopic detection method, such as mass spectrometry (MS). chromatographytoday.com This approach allows for the physical separation of components within a mixture before they enter the detector for analysis, thereby reducing matrix interference and improving the reliability of results. slideshare.netsaspublishers.com The most prevalent and effective integrated approaches for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). slideshare.net
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. slideshare.net In this method, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. chromatographytoday.com
For identification, as this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting high-energy ions fragment in a predictable and reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint." The mass spectrum for this compound shows characteristic mass-to-charge ratio (m/z) peaks, with a prominent peak at m/z 143 and other significant peaks at m/z 144 and 170, which are used for its unambiguous identification. nih.gov
Quantification is achieved by measuring the intensity of the signal from one or more of these characteristic ions. The area of the chromatographic peak corresponding to this compound is proportional to its concentration in the sample.
Below is a table summarizing typical GC-MS parameters for the analysis of this compound.
Table 1: Representative GC-MS Parameters for this compound Analysis
| Parameter | Value/Description | Source |
|---|---|---|
| Gas Chromatography (GC) | ||
| Column Type | Standard Non-Polar | nih.gov |
| Kovats Retention Index | 1501, 1515 | nih.gov |
| Mass Spectrometry (MS) | ||
| Ionization Mode | Electron Ionization (EI) | slideshare.net |
| Top Mass Peak | 143 m/z | nih.gov |
| Second Highest Mass Peak | 144 m/z | nih.gov |
| Third Highest Mass Peak | 170 m/z | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is another powerful integrated technique, particularly advantageous for analyzing compounds in liquid samples or for those that may not be suitable for GC due to thermal instability or low volatility. saspublishers.com The separation is performed using high-performance liquid chromatography (HPLC), where the sample is pumped in a solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). chromatographytoday.com
Following separation by the HPLC system, the eluent is introduced into the mass spectrometer. An interface, such as electrospray ionization (ESI), is used to generate ions from the this compound molecules in the liquid stream before they enter the mass analyzer. saspublishers.comgoogle.com LC-MS can be used for both qualitative identification, by confirming the molecular weight of the compound (C13H15N corresponds to a molecular weight of 185.26 g/mol ), and for quantitative analysis. nih.gov Tandem mass spectrometry (LC-MS-MS) can further enhance selectivity by monitoring specific fragmentation transitions, which is especially useful for quantification in highly complex samples. chromatographytoday.com
The table below outlines representative parameters for an LC-MS method suitable for analyzing this compound.
Table 2: Representative LC-MS Parameters for this compound Analysis
| Parameter | Value/Description | Source |
|---|---|---|
| Liquid Chromatography (LC) | ||
| Column Type | C18 (e.g., ZORBAX Eclipse XDB-C18) | google.com |
| Mobile Phase | Gradient of Water and Methanol (B129727) (both with 0.1% formic acid) | google.com |
| Flow Rate | 250 µL/min | google.com |
| Mass Spectrometry (MS) | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | google.com |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | saspublishers.comresearchgate.net |
| Mass Range Scanned | 200-2000 amu | google.com |
By integrating chromatographic separation with mass spectrometric detection, these advanced analytical strategies provide comprehensive data, enabling both confident identification and precise quantification of this compound from a single analysis.
Environmental Profile and Ecotoxicological Implications of 2 Isobutylquinoline
Biodegradation Studies and Environmental Persistence
2-Isobutylquinoline is not readily biodegradable. givaudan.com In a 28-day study following OECD Guideline 301D, the compound showed only 3% biodegradation. johndwalsh.com This low rate of degradation suggests a high potential for persistence in the environment. The breakdown of organic matter by microorganisms is a key process for the removal of chemicals from the environment. givaudan.com Substances are considered readily biodegradable if they achieve greater than 60% degradation in a 28-day test. givaudan.com
Some sources indicate that this compound is considered non-biodegradable. iff.com Another study, using an OECD 302 method, found that the biodegradability was between 20-70%, classifying it as inherently biodegradable. symrise.com Inherently biodegradable materials are those that show degradation in tests that are extended beyond the standard 28 days or achieve greater than 70% in an inherent biodegradability test. givaudan.com
The persistence of this compound is a key consideration for its environmental profile. Its slow degradation means it can remain in the environment for extended periods, increasing the potential for exposure to various organisms. fraterworks.com
Aquatic Ecotoxicity Assessment and Hazard Classification
This compound is classified as toxic to aquatic life with long-lasting effects. hekserij.nlperfumersapprentice.comfinefrag.comhekserij.nl It is categorized as Hazardous to the Aquatic Environment - Long-term Hazard, Category 2. perfumersapprentice.comfinefrag.com This classification indicates that the substance can cause adverse effects to aquatic organisms over long periods.
The ecotoxicity of a substance is a measure of its intrinsic toxicity to aquatic species, determined through internationally recognized testing guidelines. givaudan.com Based on these assessments, materials are classified as non-hazardous, harmful, or toxic to the aquatic environment. givaudan.com
The following table summarizes the hazard classifications for this compound:
Interactive Data Table: Hazard Classification of this compound| Hazard Statement | Classification | Reference |
| H411: Toxic to aquatic life with long lasting effects | Chronic aquatic toxicity, Category 2 | hekserij.nlfinefrag.com |
| H400: Very toxic to aquatic life | Acute aquatic hazard, Category 1 | perfumersapprentice.com |
The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification also includes warnings for acute oral toxicity. nih.gov
Bioaccumulation Potential in Environmental Systems
This compound has a moderate to high potential for bioaccumulation in environmental systems. This is indicated by its octanol-water partition coefficient (Log Pow), a key indicator of a substance's tendency to accumulate in the fatty tissues of organisms.
The Log Pow value for this compound has been reported as 4.09 and 4.2. iff.comhekserij.nlscentree.co A Log Pow value greater than 3 suggests a potential for bioaccumulation. While Log Pow is a useful screening tool, it is important to consider other factors that influence bioaccumulation, such as molecular size, bioavailability, and rates of uptake and elimination by organisms. nih.gov
There is limited direct data available on the bioconcentration factor (BCF) of this compound in aquatic organisms. However, its high Log Pow value suggests that it is likely to bioaccumulate.
Sustainable Chemical Practices in Production and Disposal
Sustainable practices in the chemical industry aim to minimize environmental impact throughout a product's lifecycle, from production to disposal.
Production:
Green Chemistry: The synthesis of quinolines, including this compound, can be achieved through methods like the Skraup synthesis, which involves reacting a substituted aniline (B41778) with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent. scentree.co Research into more sustainable catalytic processes, such as nickel-catalyzed synthesis from α-2-aminoaryl alcohols, offers advantages like lower catalyst loading and a wider substrate scope. lookchem.com
Process Optimization: Minimizing waste generation during manufacturing is a key aspect of sustainable production. This can be measured by the Process Mass Intensity (PMI), which is the total mass of materials needed to produce a certain quantity of product. givaudan.com
Disposal:
Waste Management: Proper disposal of this compound is crucial to prevent environmental contamination. It should be disposed of as hazardous waste in accordance with local, state, and federal regulations. johndwalsh.comperfumersupplyhouse.com It should not be discharged into sewer systems or the environment. johndwalsh.comchemicalbook.in
Container Recycling: Empty containers should be taken to an approved waste handling site for recycling or disposal. johndwalsh.comperfumersapprentice.comfinefrag.com Where possible, recycling is preferred over disposal or incineration. johndwalsh.com Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing. chemicalbook.in
Computational Chemistry and Theoretical Investigations of 2 Isobutylquinoline
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the intrinsic properties of a molecule based on the principles of quantum mechanics. For 2-isobutylquinoline, these calculations illuminate its electronic structure and predict its chemical reactivity.
Density Functional Theory (DFT) is a prominent method used to investigate the electronic properties of quinoline (B57606) derivatives. researcher.life By calculating the molecular geometry optimization, researchers can determine the most stable conformation of this compound. Subsequent analyses, such as mapping the electrostatic potential, can visualize the charge distribution across the molecule. researcher.life These maps are crucial for identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which in turn predicts how the molecule will interact with other chemical species and biological targets. researcher.life
Further analyses stemming from quantum chemical calculations include the study of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, while a smaller gap indicates a molecule is more prone to chemical reactions. For quinoline derivatives, these orbital analyses help confirm molecular stability and suggest the potential for strong interactions with biological targets. researcher.life Parameters such as chemical potential and hardness are also derived from these calculations to provide a more quantitative measure of stability and reactivity. researcher.life The dipole moment, another key descriptor derived from these calculations, is directly related to the molecule's electronic structure and is considered an important parameter for drug-receptor interactions. dergipark.org.tr
Table 1: Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance |
|---|---|
| Optimized Molecular Geometry | Represents the most stable three-dimensional arrangement of atoms. |
| Electrostatic Potential Map | Visualizes charge distribution, identifying nucleophilic and electrophilic sites for interaction prediction. researcher.life |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. researcher.life |
Molecular Modeling and Simulation of Ligand-Target Interactions
Molecular modeling and simulation techniques are employed to study how a ligand, such as this compound, interacts with a biological target, which is typically a protein or nucleic acid. These methods are central to structure-based drug design and understanding pharmacological mechanisms. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For quinoline derivatives, docking studies are used to simulate their binding to various protein active sites. researcher.liferesearchgate.net For instance, simulations have been performed to assess the binding affinity of quinoline compounds with targets like methicillin-resistant Staphylococcus aureus (MRSA) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researcher.lifetandfonline.com These studies calculate a "docking score" or "binding energy" (often in kcal/mol), which estimates the strength of the interaction. researcher.lifenih.gov The analysis also reveals specific interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. nih.govijpsonline.com
Following docking, molecular dynamics (MD) simulations can be performed. MD simulations provide a dynamic view of the ligand-target complex over time, confirming the stability of the binding mode predicted by docking. researcher.lifetandfonline.com These simulations track the movements and conformational changes of the atoms, offering a more realistic representation of the biological environment and strengthening the predictions of ligand-protein interactions. researcher.life For example, MD simulations have been used to confirm the favorable interaction of quinoline derivatives with their protein targets, aligning with both docking results and in vitro experimental data. researcher.life
Table 2: Key Outputs of Molecular Modeling and Simulation
| Technique | Primary Output | Application for this compound |
|---|---|---|
| Molecular Docking | Binding pose, docking score, binding energy (e.g., kcal/mol) | Predicts how this compound fits into a target protein's active site and estimates binding affinity. researcher.lifenih.gov |
| Molecular Dynamics | Trajectory of atomic positions over time, conformational stability | Assesses the stability of the predicted binding pose and flexibility of the complex over time. researcher.lifetandfonline.com |
Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are mathematical modeling approaches used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. dergipark.org.trresearchgate.net These models are invaluable for predicting the properties of new, unsynthesized molecules, thereby accelerating the design of compounds with desired characteristics. dergipark.org.trijaems.com
The development of a QSAR/QSPR model involves several steps. First, a set of related compounds (a training set) with known activities or properties is selected. ijaems.comnih.gov For each compound, a variety of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology, geometry, and electronic properties (e.g., logP, polarizability, surface area). nih.govnih.gov
Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), are then used to build a mathematical equation that links the descriptors to the observed activity or property. ijpsonline.comresearchgate.net For example, QSAR studies on fluoroquinolones have shown that a small volume and large polarizability of substituents at a specific position contribute to a larger area under the curve (AUC), a key pharmacokinetic parameter. nih.gov Similarly, QSAR models for other quinoline derivatives have been developed to predict antifungal activity, with lipophilicity (cLogP) being a key influencing factor. ijaems.com
The predictive power of the resulting model is then validated using an external set of compounds (a test set). ijpsonline.comnih.gov Robust and validated QSAR/QSPR models can be used to screen virtual libraries of compounds and prioritize the synthesis of candidates with the highest predicted efficacy or most desirable properties. ijaems.com For instance, QSPR models have been developed to predict complex thermodynamic properties like the second virial coefficient for organic compounds. nih.gov
Table 3: Common Descriptors Used in QSAR/QSPR Models for Quinolines
| Descriptor Category | Example Descriptors | Relevance |
|---|---|---|
| Constitutional | Molecular Weight, Number of Nitrogen Atoms (nN), Number of Rotatable Bonds (RBN) | Describe the basic composition and connectivity of the molecule. nih.gov |
| Physicochemical | LogP (lipophilicity), Polarizability, Molar Refractivity | Relate to the molecule's behavior in different environments and its pharmacokinetic properties. ijaems.comnih.gov |
| Topological/Information Indices | Structural Information Content (SIC0), Information Content Index (IC1) | Quantify molecular shape, size, and branching. nih.gov |
| 3D Descriptors | Van der Waals Surface Area, Molecular Volume | Describe the three-dimensional size and shape of the molecule. nih.govresearchgate.net |
In Silico Approaches for Toxicological Screening and Mechanism Prediction
In silico toxicology utilizes computational methods to predict the potential toxicity of chemical compounds. This approach is crucial for early-stage safety assessment, reducing the need for extensive and costly animal testing and helping to prioritize compounds for further development. researchgate.netnih.gov
Various computational tools and web-based servers, such as admetSAR, pkCSM, and SwissADME, are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of molecules like this compound. researchgate.neteurekaselect.comnih.gov These platforms use QSAR models and structural alerts (specific chemical fragments known to be associated with toxicity) to make predictions. nih.gov For quinoline derivatives, these tools have been used to forecast properties like oral bioavailability, intestinal absorption, and potential toxicity. researcher.lifeeurekaselect.com
Key toxicological endpoints that can be predicted in silico include:
Mutagenicity: The potential to cause genetic mutations.
Carcinogenicity: The potential to cause cancer.
Hepatotoxicity: The potential to cause liver damage.
Cardiotoxicity: The potential to cause damage to the heart.
Skin Sensitization: The potential to cause an allergic skin reaction. researcher.life
For example, in silico QSAR models have been used to screen flavor compounds for their potential to cause genetic damage (genotoxicity). nih.gov In the context of fragrance ingredients, a risk-based screening framework has been developed to prioritize materials for aquatic risk assessment by comparing predicted environmental concentrations with predicted no-effect concentrations derived from QSAR models. researchgate.net Specific to this compound, a safety assessment by the Research Institute for Fragrance Materials (RIFM) would typically involve in silico analysis as a key component of the evaluation process. researchgate.net These computational predictions help to identify potential hazards early and guide further experimental testing. nih.gov
Table 4: Examples of In Silico Toxicity Predictions for Quinolines
| Toxicity Endpoint | Prediction Method | Relevance |
|---|---|---|
| ADMET Profile | pkCSM, SwissADME, admetSAR online servers | Predicts pharmacokinetic and toxicological properties to assess drug-likeness. eurekaselect.comnih.gov |
| Skin Sensitization | QSAR models, Read-across analysis | Assesses the risk of a compound causing allergic contact dermatitis. researcher.liferesearchgate.net |
| Genotoxicity/Carcinogenicity | QSAR models, Structural alerts | Screens for the potential to cause DNA damage or cancer. nih.govnih.gov |
| Aquatic Toxicity | ECOSAR (Ecological Structure-Activity Relationships) | Predicts environmental risk to aquatic organisms. researchgate.net |
Prospective Research Avenues and Translational Potentials for 2 Isobutylquinoline
Innovations in Green and Sustainable Synthetic Routes
The traditional synthesis of quinolines, such as the Skraup synthesis which involves reacting p-Isobutylaniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene, is often criticized for its harsh conditions and environmental impact. scentree.coscentree.co Modern chemistry is increasingly focused on "green" and sustainable methods that offer high atom economy, use environmentally benign solvents, and employ reusable catalysts. dntb.gov.uaresearchgate.net
Recent advancements in synthetic organic chemistry have led to the development of several innovative routes for quinoline (B57606) synthesis that can be applied to 2-Isobutylquinoline. These include:
Catalytic Approaches: The use of transition metal catalysts, such as iron, copper, and nickel, has enabled the synthesis of quinolines under milder conditions. organic-chemistry.org For instance, iron-catalyzed radical-driven strategies can activate renewable feedstocks like methanol (B129727) for the efficient synthesis of quinoline scaffolds at room temperature. dntb.gov.ua Similarly, copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-substituted quinolines with high functional-group tolerance. organic-chemistry.org
Multicomponent Reactions (MCRs): MCRs, such as the Friedländer synthesis, offer an efficient and versatile method for constructing complex quinoline scaffolds in a single step. orientjchem.orgijppronline.com Innovations in this area focus on using greener catalysts like p-toluenesulfonic acid and eco-friendly solvents such as ethanol (B145695) and water. researchgate.net
Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields, often under solvent-free conditions, contributing to a more sustainable process. dntb.gov.uaijpsjournal.com
| Synthetic Method | Key Features | Advantages | References |
|---|---|---|---|
| Skraup Synthesis | Aniline (B41778), glycerol, sulfuric acid, oxidizing agent | Traditional, well-established | scentree.coscentree.co |
| Friedländer Synthesis | Condensation of an o-aminobenzaldehyde/ketone with a methylene-active compound | Versatile, can produce a range of derivatives | orientjchem.orgijpsjournal.com |
| Catalytic Methods (Fe, Cu, Ni) | Milder reaction conditions, use of earth-abundant metals | Greener, higher efficiency, broad substrate scope | dntb.gov.uaorganic-chemistry.org |
| Multicomponent Reactions | One-pot synthesis involving three or more reactants | High atom economy, operational simplicity | ijppronline.com |
| Microwave/Ultrasound-Assisted | Use of alternative energy sources to drive reactions | Reduced reaction times, higher yields, often solvent-free | dntb.gov.uaijpsjournal.com |
Identification of Novel Therapeutic Targets and Drug Candidates
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. researchgate.netorientjchem.orgacs.org this compound and its derivatives are promising candidates for drug discovery. lookchem.comsolubilityofthings.com
Research into the therapeutic potential of this compound derivatives has indicated several areas of interest:
Antiprotozoal Agents: The 2-substituted quinoline series has been identified as a source of molecules with significant antileishmanial activity and low toxicity. nih.gov Extensive research has led to optimized compounds with potent in vitro activity against Leishmania donovani. nih.gov These molecules appear to act on multiple targets, which may explain the observed lack of drug resistance. nih.gov
Anticancer Activity: Quinoline derivatives have shown potential as anticancer agents. ontosight.aiontosight.ai For example, certain derivatives have exhibited inhibitory activity against vascular endothelial growth factor receptor (VEGFR)-2, a key target in cancer therapy. The isobutyl group at the 2-position can influence the compound's interaction with biological targets. ontosight.ai
Modulators of Nuclear Receptors: Substituted quinoline compounds have been identified as modulators of the retinoic acid-related orphan receptor γt (RORγt), a key transcription factor in the immune system. google.com This suggests potential applications in treating inflammatory and autoimmune diseases. google.com
Further research is needed to fully elucidate the mechanisms of action and identify specific molecular targets for this compound and its derivatives. nih.govnih.gov
Development of Advanced Bioanalytical Tools for Metabolite Profiling
To understand the therapeutic potential and biological fate of this compound, advanced bioanalytical tools are essential for metabolite profiling. bioivt.com Metabolomics, the comprehensive study of metabolites in biological systems, can identify changes in metabolic pathways and potential biomarkers. nih.gov
Modern techniques for metabolite identification and profiling include:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for separating and identifying metabolites in complex biological matrices like plasma, urine, and feces. bioivt.comnih.gov High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and tribrid systems, provide high sensitivity and accuracy for structural elucidation. nih.govillinois.edu
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable tool for analyzing volatile and semi-volatile metabolites. nih.govpeerj.com It has been successfully used to profile serum metabolites in studies of oral carcinogenesis induced by a quinoline derivative. nih.govpeerj.com
| Technique | Principle | Application in Quinoline Research | References |
|---|---|---|---|
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis | Identification and quantification of drug metabolites in biological fluids | bioivt.comnih.gov |
| GC-MS | Separation by gas chromatography followed by mass analysis | Profiling of serum metabolites in response to quinoline compounds | nih.govpeerj.com |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements for confident metabolite identification | In-depth structural characterization of unknown metabolites | nih.govillinois.edu |
These advanced analytical methods will be crucial in determining the metabolic pathways of this compound, identifying its major metabolites, and assessing their biological activities.
Design and Synthesis of this compound-Based Functional Materials
Beyond its medicinal applications, the quinoline ring's unique optical and electrical properties make it a valuable component in the design of functional materials. ontosight.aiecorfan.org this compound can be incorporated into polymers and other materials to create novel functionalities.
Potential applications in materials science include:
Optoelectronic Devices: The fluorescence characteristics of quinoline derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and biological sensors. ontosight.aisolubilityofthings.com
Dyes and Pigments: Quinolines are used in the synthesis of various dyes. researchgate.net
Perfumery: this compound is a known fragrance ingredient, valued for its leathery and earthy notes. carrementbelle.com It was first used in perfumery in 1922 and is a key component in several classic fragrances. scentree.coresearchgate.net
The synthesis of this compound-based polymers or its incorporation into other material scaffolds could lead to the development of advanced materials with tailored properties for specific applications.
Comprehensive Risk-Benefit Analyses for Diverse Applications
A thorough evaluation of the potential risks and benefits of this compound is essential for its responsible development and application. This analysis should extend beyond its intended use to consider its entire lifecycle, from synthesis to disposal.
Key considerations for a risk-benefit analysis include:
Environmental Impact: The sustainability of the synthetic route is a primary concern. markwideresearch.com Green chemistry approaches can mitigate environmental risks associated with hazardous reagents and solvents. researchgate.net The biodegradability of the compound and its metabolites is also an important factor. givaudan.com
Economic Viability: The cost-effectiveness of the synthesis and application of this compound will be a major determinant of its commercial success.
Potential for Misuse: As with many chemical compounds, the potential for unintended or harmful applications should be considered.
A comprehensive SWOT (Strengths, Weaknesses, Opportunities, Threats) analysis can provide a framework for this evaluation. markwideresearch.com
Strategic Partnerships for Bridging Fundamental and Applied Research
Translating the fundamental research on this compound into tangible applications requires collaboration between academia and industry. acs.org Strategic partnerships can accelerate innovation and bridge the gap between discovery and commercialization. rsc.org
Models for successful collaboration include:
Research Consortia: These bring together academic institutions and multiple industry partners to work on pre-competitive research in strategic areas. rsc.org
Joint Laboratories: Co-location of academic and industrial researchers can foster a dynamic environment for innovation. univ-rennes.fr
Technology Transfer Offices: University-based offices can facilitate the licensing of intellectual property and the creation of start-up companies. univ-rennes.fr
Open Innovation Platforms: These platforms connect companies with a global network of scientific experts to solve specific research challenges.
Such partnerships are crucial for securing funding, accessing specialized expertise and equipment, and navigating the complex process of product development and regulatory approval. acs.orglifechemicals.com
Q & A
Q. How to design a structure-activity relationship (SAR) study for this compound-based inhibitors?
- Methodological Answer : Synthesize analogs with systematic substituent variations (e.g., alkyl chain length, electron-withdrawing/donating groups). Test inhibitory activity against target enzymes (e.g., kinases) using enzymatic assays. Apply cluster analysis to group compounds by activity profiles. Use crystallography to correlate substituent positioning with binding energy .
Data Presentation Guidelines
- Tables : Include comparative data (e.g., yields, IC₅₀ values) with standard deviations. Use ANOVA or t-test results to highlight significance.
- Figures : Provide reaction schemes, SAR heatmaps, and mechanistic diagrams. Ensure all spectra (NMR, MS) are annotated with key peaks.
- References : Cite primary literature for synthetic protocols, assay methods, and computational tools. Avoid non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
